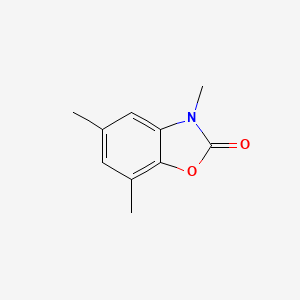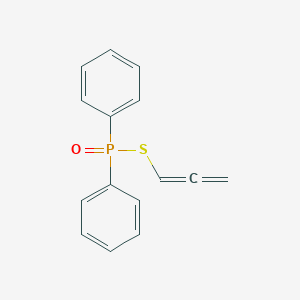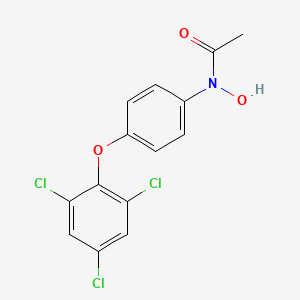![molecular formula C4H12N2OSi B14350211 N-[(Trimethylsilyl)methyl]nitrous amide CAS No. 97869-40-4](/img/no-structure.png)
N-[(Trimethylsilyl)methyl]nitrous amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(Trimethylsilyl)methyl]nitrous amide is a compound that features a trimethylsilyl group attached to a nitrous amide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
N-[(Trimethylsilyl)methyl]nitrous amide can be synthesized through the reaction of trimethylsilyl chloride with nitrous acid in the presence of a base. The reaction typically involves the following steps:
Formation of Trimethylsilyl Chloride: Trimethylsilyl chloride is prepared by reacting chlorotrimethylsilane with a suitable base.
Reaction with Nitrous Acid: The trimethylsilyl chloride is then reacted with nitrous acid to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure precise control over reaction conditions such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
N-[(Trimethylsilyl)methyl]nitrous amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can participate in substitution reactions where the trimethylsilyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride are used for reduction reactions.
Substitution Reagents: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
Oxidation Products: Nitroso compounds.
Reduction Products: Amines.
Substitution Products: Compounds with different functional groups replacing the trimethylsilyl group.
Scientific Research Applications
N-[(Trimethylsilyl)methyl]nitrous amide has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(Trimethylsilyl)methyl]nitrous amide involves its interaction with various molecular targets. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The nitrous amide moiety can undergo transformations that lead to the formation of reactive intermediates, which can interact with biological molecules or other chemical species.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-N-(trimethylsilyl)trifluoroacetamide: A similar compound used in derivatization reactions.
N-Trimethylsilyl-N-methylacetamide: Another related compound with similar reactivity.
Uniqueness
N-[(Trimethylsilyl)methyl]nitrous amide is unique due to its specific combination of a trimethylsilyl group and a nitrous amide moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
Properties
| 97869-40-4 | |
Molecular Formula |
C4H12N2OSi |
Molecular Weight |
132.24 g/mol |
IUPAC Name |
N-(trimethylsilylmethyl)nitrous amide |
InChI |
InChI=1S/C4H12N2OSi/c1-8(2,3)4-5-6-7/h4H2,1-3H3,(H,5,7) |
InChI Key |
RZVBDFCMCDRMEM-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CNN=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-[4-(4-methoxy-4-oxobut-2-enoyl)-2,5-dimethylpiperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B14350146.png)




